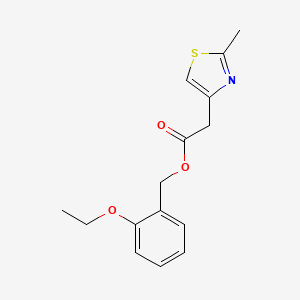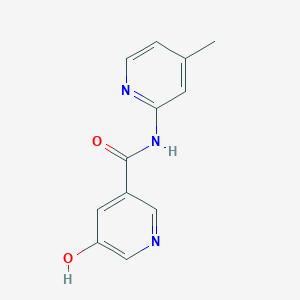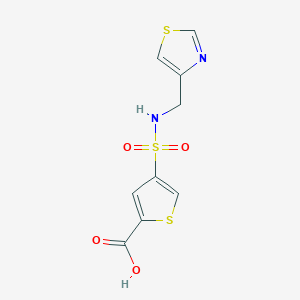
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, also known as ETMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ETMA is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve the disruption of cellular processes in target cells. In the case of antimicrobial and antifungal activity, this compound is believed to disrupt the cell membrane of target microorganisms, leading to cell death. In the case of anticancer activity, this compound is believed to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
This compound has been reported to exhibit low toxicity towards human cells, which makes it a promising candidate for the development of new drugs. However, the exact biochemical and physiological effects of this compound on human cells are not fully understood and require further investigation.
実験室実験の利点と制限
One of the advantages of using (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate in lab experiments is its high purity and good yield, which makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain assays.
将来の方向性
There are several future directions for the research and development of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability in water. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential therapeutic applications.
合成法
The synthesis of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves the reaction of 2-mercapto-1,3-thiazole with 2-chloroacetic acid ethyl ester in the presence of a base catalyst such as triethylamine. The resulting product is then treated with benzyl bromide in the presence of sodium hydride to obtain this compound. This method has been reported to yield high purity and good yield of this compound.
科学的研究の応用
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In a study conducted by Zhang et al. (2019), this compound was found to exhibit potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study also reported that this compound showed low toxicity towards human cells, which makes it a promising candidate for the development of new antimicrobial agents.
In another study by Wang et al. (2018), this compound was found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. The study reported that this compound inhibited the growth of C. albicans by disrupting the fungal cell membrane, which is a potential target for antifungal agents.
Furthermore, this compound has been reported to exhibit anticancer activity against various cancer cell lines. In a study by Li et al. (2017), this compound was found to inhibit the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis. The study also reported that this compound showed low toxicity towards normal human cells, which makes it a promising candidate for the development of new anticancer agents.
特性
IUPAC Name |
(2-ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-18-14-7-5-4-6-12(14)9-19-15(17)8-13-10-20-11(2)16-13/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVYJMRKLWPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1COC(=O)CC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)



![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)



![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)
![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)

![5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7550166.png)
![2-(4-methoxyphenyl)-N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550167.png)
